Superior Mass Spectrometric Discrimination for MTX-Glu6 Relative to d3-Labeled and Unlabeled Analogs
Methotrexate-d7 Hexaglutamate provides a +7 Da mass shift relative to the unlabeled analyte (MTX-Glu6), compared to a +3 Da shift for a d3-labeled analog. This larger mass difference minimizes isotopic cross-talk and improves spectral resolution in quantitative LC-MS/MS workflows, a critical advantage for accurately measuring low-abundance analytes in complex biological matrices .
| Evidence Dimension | Mass spectrometric resolution and signal discrimination |
|---|---|
| Target Compound Data | Molecular Weight: 1107.05 g/mol (C45H50D7N13O20); +7 Da mass shift |
| Comparator Or Baseline | Methotrexate-d3 Hexaglutamate (C45H53D3N13O20): ~1103 g/mol; +3 Da mass shift. Unlabeled Methotrexate Hexaglutamate (C45H57N13O20): 1100.02 g/mol; 0 Da mass shift. |
| Quantified Difference | A 4 Da greater mass shift compared to the d3 analog and a 7 Da shift compared to the unlabeled analyte. |
| Conditions | Based on molecular formula and mass spectrometry principles for isotope-labeled internal standards. |
Why This Matters
A larger mass shift reduces the potential for isotopic overlap and interference, ensuring more accurate and precise quantification of the target analyte, especially at lower limits of quantitation (LLOQ).
